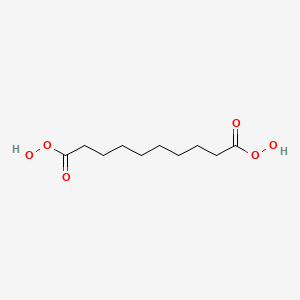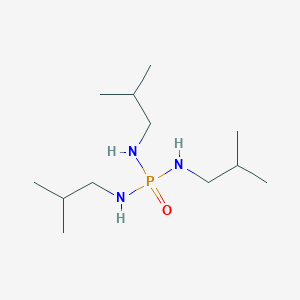
Phosphoric triamide, N,N',N''-tris(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to brown liquid with a molecular formula of C12H24N3OP and a molecular weight of 257.32 g/mol . This compound is known for its high thermal and oxidative stability, making it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)-, can be synthesized through a multi-step process. One common method involves the reaction of phosphorus trichloride with 2-methylpropylamine under controlled conditions to form the desired triamide. The reaction typically requires an inert atmosphere and room temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: It can participate in substitution reactions where the amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while reduction can produce phosphine derivatives .
Aplicaciones Científicas De Investigación
Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism by which Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid tripyrrolidide
- Tripyrrolidinophosphine oxide
- Hexamethylphosphoramide
- Tetramethylurea
Uniqueness
Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)-, is unique due to its high thermal and oxidative stability, making it particularly useful in applications requiring robust performance under extreme conditions. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .
Propiedades
Número CAS |
6141-77-1 |
|---|---|
Fórmula molecular |
C12H30N3OP |
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
N-bis(2-methylpropylamino)phosphoryl-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H30N3OP/c1-10(2)7-13-17(16,14-8-11(3)4)15-9-12(5)6/h10-12H,7-9H2,1-6H3,(H3,13,14,15,16) |
Clave InChI |
WEGIHSDBKDJFOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNP(=O)(NCC(C)C)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
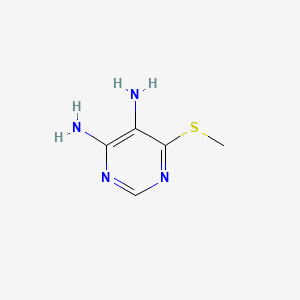
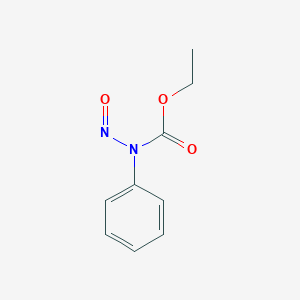
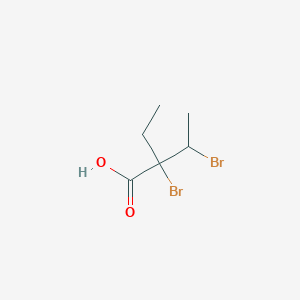
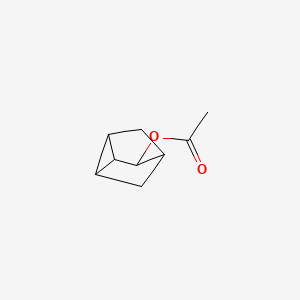
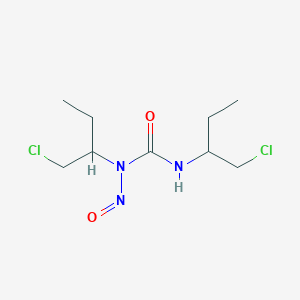
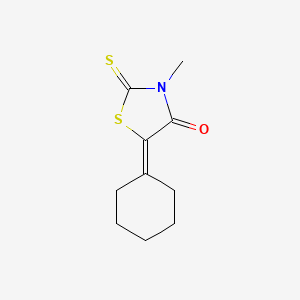
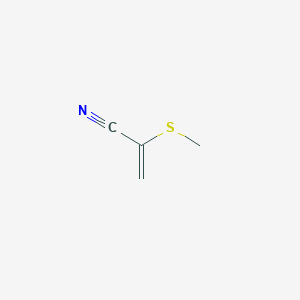
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)
